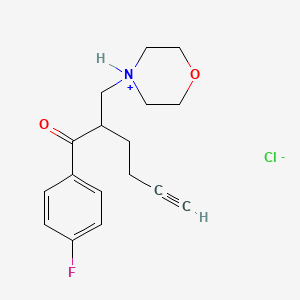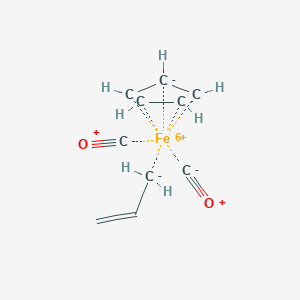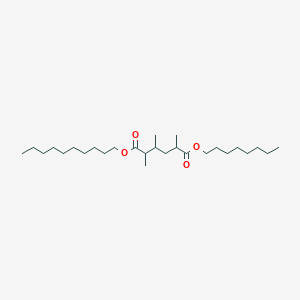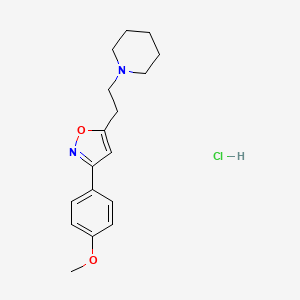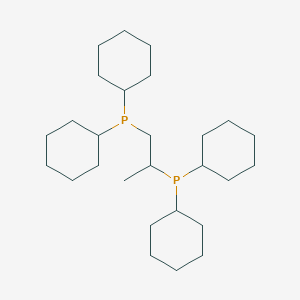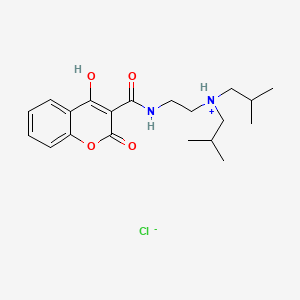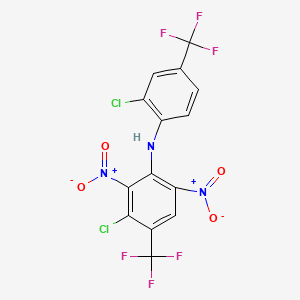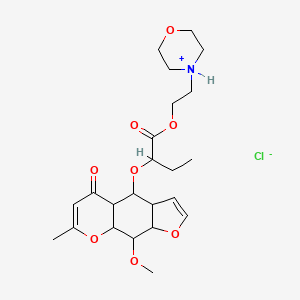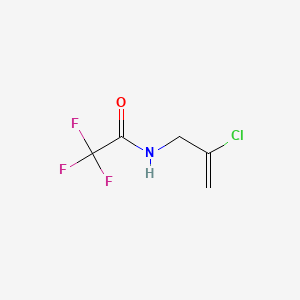
Acetamide, N-(2-chloroallyl)trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-chloroallyl)trifluoro- is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a trifluoroacetamide group and a 2-chloroallyl substituent. This compound is utilized in various chemical reactions and has applications in multiple research domains.
Preparation Methods
The synthesis of Acetamide, N-(2-chloroallyl)trifluoro- typically involves the reaction of 2-chloroallylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Acetamide, N-(2-chloroallyl)trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amide group allows for condensation reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, N-(2-chloroallyl)trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloroallyl)trifluoro- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The 2-chloroallyl group may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(2-chloroallyl)trifluoro- include:
Trifluoroacetamide: Shares the trifluoroacetamide group but lacks the 2-chloroallyl substituent.
N-(2-chloroallyl)acetamide: Similar structure but without the trifluoro group.
The uniqueness of Acetamide, N-(2-chloroallyl)trifluoro- lies in the combination of the trifluoroacetamide and 2-chloroallyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102585-40-0 |
|---|---|
Molecular Formula |
C5H5ClF3NO |
Molecular Weight |
187.55 g/mol |
IUPAC Name |
N-(2-chloroprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5ClF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChI Key |
WJJHVMCXAATAKG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
